2-Amino-4-chlorobenzaldehyde

Antimicrobial resistance MRSA VRE

2‑Amino‑4‑chlorobenzaldehyde (CAS 59236‑37‑2) is a crystalline ortho‑aminoaldehyde that features an electron‑withdrawing chlorine substituent at the 4‑position of the benzaldehyde ring. This substitution pattern combines the nucleophilic amino group and the electrophilic aldehyde carbonyl in a 1,2‑relationship, creating a bifunctional scaffold that is fundamentally distinct from its non‑chlorinated (2‑aminobenzaldehyde, CAS 529‑23‑7), regioisomeric (e.g., 2‑amino‑5‑chlorobenzaldehyde, CAS 20028‑53‑9) and differentially halogenated analogs.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 59236-37-2
Cat. No. B1279505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chlorobenzaldehyde
CAS59236-37-2
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)C=O
InChIInChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2
InChIKeyWVXCOXXJTWKDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2 ‑Amino‑4‑chlorobenzaldehyde (CAS 59236‑37‑2): A Differentiated ortho‑Aminoaldehyde Building Block for Procurement Specification


2‑Amino‑4‑chlorobenzaldehyde (CAS 59236‑37‑2) is a crystalline ortho‑aminoaldehyde that features an electron‑withdrawing chlorine substituent at the 4‑position of the benzaldehyde ring . This substitution pattern combines the nucleophilic amino group and the electrophilic aldehyde carbonyl in a 1,2‑relationship, creating a bifunctional scaffold that is fundamentally distinct from its non‑chlorinated (2‑aminobenzaldehyde, CAS 529‑23‑7), regioisomeric (e.g., 2‑amino‑5‑chlorobenzaldehyde, CAS 20028‑53‑9) and differentially halogenated analogs . The chlorine atom lowers the electron density of the aromatic system (predicted density 1.348 ± 0.06 g cm⁻³, pKa ‑0.70 ± 0.10), which directly modulates both the compound’s reactivity in condensation‑based heterocycle syntheses (e.g., Friedländer quinoline synthesis) and its physicochemical stability relative to the halogen‑free parent .

Why 2‑Amino‑4‑chlorobenzaldehyde Cannot Be Replaced by Unsubstituted or Regioisomeric Aminobenzaldehydes in Research Procurement


A generic substitution with the closest structural analogs—2‑aminobenzaldehyde (halogen‑free) or 2‑amino‑5‑chlorobenzaldehyde (chlorine at position 5)—fails because the 4‑Cl substituent simultaneously governs three non‑interchangeable properties: (i) it directs electrophilic aromatic substitution and cross‑coupling reactions toward the 5‑position rather than the 4‑ or 6‑positions ; (ii) it increases oxidative stability relative to 2‑aminobenzaldehyde, which is known to polymerise rapidly at room temperature unless stored under argon at ‑20 °C [1]; and (iii) it enables the specific Schiff‑base‑based sensing of Pb²⁺ ions—a property not reported for the chlorine‑free or 5‑chloro isomers . Consequently, any procurement specification that disregards the chlorine positional requirement risks acquiring a building block that is chemically unstable, regiochemically incorrect for downstream synthetic routes, or functionally incapable of acting as a heavy‑metal probe.

2‑Amino‑4‑chlorobenzaldehyde (59236‑37‑2) Quantitative Differentiation Evidence Versus Closest Structural Analogs


Antimicrobial‑Relevant Molecular Scaffold: Robenidine‑Analog Precursor with Quantified Anti‑Gram‑Positive Activity

2‑Amino‑4‑chlorobenzaldehyde is the essential aldehyde input for the synthesis of robenidine analogues that demonstrate low‑micromolar activity against methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant enterococci (VRE) [REFS‑1]. In contrast, the non‑chlorinated analog (2‑aminobenzaldehyde) is not reported to furnish robenidine‑type bis‑benzylideneaminoguanidines, and the 5‑chloro isomer (2‑amino‑5‑chlorobenzaldehyde) is predominantly employed as an intermediate for Etoricoxib impurities (COX‑2 inhibitor context) rather than for antibacterial guanidines [REFS‑2]. Robenidine hydrochloride itself displays MIC₅₀ values of 8.1 μM against MRSA and 4.7 μM against VRE, and structure‑activity‑relationship (SAR) optimisation of the benzaldehyde-derived imine terminus has yielded analogues with MICs as low as 1.0 μg mL⁻¹ against MRSA when the indole moiety is introduced [REFS‑3][REFS‑4].

Antimicrobial resistance MRSA VRE Robenidine analog Drug intermediate

Environmental Heavy‑Metal Sensing: Polymer‑Film Fluorescent Probe for Pb²⁺ Ions

2‑Amino‑4‑chlorobenzaldehyde reacts selectively with lead ions to form a fluorescent complex; this property has been exploited to fabricate polymer‑film probes for Pb²⁺ detection [REFS‑1]. The sensor achieves a response time of 1‑10 s depending on Pb²⁺ concentration and operates over a range of acidic pH values, with commercially quoted low detection limits and good stability in acidic conditions [REFS‑1]. The ortho‑aminoaldehyde motif is critical for imine‑based chelation; the chlorine at position 4 presumably tunes the electron density of the Schiff‑base ligand, affecting both binding affinity and fluorescence quantum yield. No equivalent Pb²⁺‑sensing capability is documented for 2‑aminobenzaldehyde (which lacks the halogen) or for 2‑amino‑5‑chlorobenzaldehyde, whose reported applications are confined to pharmaceutical intermediate synthesis [REFS‑2].

Heavy-metal sensor Pb²⁺ detection Fluorescent probe Environmental monitoring Polymer film

Shelf‑Life Stability Advantage Over Non‑Chlorinated 2‑Aminobenzaldehyde

The parent compound 2‑aminobenzaldehyde (CAS 529‑23‑7) is classified as unstable at room temperature and is reported to polymerise rapidly unless stored under inert gas at ‑20 °C [REFS‑1]. In contrast, 2‑amino‑4‑chlorobenzaldehyde is routinely supplied and stored at 2‑8 °C under inert atmosphere without the same acute polymerization hazard [REFS‑2][REFS‑3]. The electron‑withdrawing chlorine substituent reduces the electron density on the aromatic amine, thereby slowing oxidative degradation and self‑condensation reactions. While quantitative degradation rate constants are not available from public sources, the differential storage classifications provide a qualitative but operationally decisive advantage for multi‑step synthetic campaigns in which reagent shelf‑life directly impacts reproducibility and cost.

Chemical stability Storage condition Polymerization resistance Procurement logistics ortho-Aminobenzaldehyde

Regioselectivity in Friedländer Quinoline Synthesis: Product Distribution Obtainable Only from the 4‑Chloro ortho‑Aminoaldehyde

In the Friedländer quinoline synthesis, 2‑amino‑4‑chlorobenzaldehyde directs the annulation with α‑methylene ketones (e.g., methyl vinyl ketone) to yield 7‑chloro‑substituted quinoline derivatives [REFS‑1][REFS‑2]. When the chlorine occupies the 5‑position (2‑amino‑5‑chlorobenzaldehyde), the corresponding 6‑chloroquinolines are obtained [REFS‑3]. This regiochemical divergence is not merely cosmetic; in medicinal chemistry, the position of the chlorine on the quinoline core critically influences target‑binding affinity and CYP450 metabolic stability [REFS‑2]. The 4‑chloro ortho‑aminoaldehyde therefore provides access to a specific 7‑chloroquinoline chemical space that is inaccessible from the 5‑chloro isomer without additional protection/deprotection or late‑stage halogenation steps.

Friedländer reaction Quinoline synthesis Regioselectivity Heterocyclic chemistry Medicinal chemistry

Analytical Specification: Commercially Achievable Purity and Defined Physicochemical Parameters

Commercially available 2‑amino‑4‑chlorobenzaldehyde is routinely supplied at ≥ 95 % purity (HPLC), with some vendors offering ≥ 97 % [REFS‑1][REFS‑2]. Key quality‑control parameters include predicted boiling point 297.0 ± 25.0 °C, predicted density 1.348 ± 0.06 g cm⁻³, and InChI Key WVXCOXXJTWKDPJ‑UHFFFAOYSA‑N [REFS‑3]. These well‑defined metrics contrast with 2‑aminobenzaldehyde, for which the melting point is low (39‑42 °C) and room‑temperature instability makes precise analytical characterisation more challenging [REFS‑4]. For procurement officers, the existence of a stable, high‑purity solid form with traceable batch‑specific CoA data reduces the burden of in‑house re‑purification and characterisation before use.

Purity specification Quality control Procurement benchmark Physicochemical properties Analytical standard

Optimal Procurement and Research Application Scenarios for 2‑Amino‑4‑chlorobenzaldehyde (59236‑37‑2)


Synthesis of Robenidine‑Analog Antimicrobials Targeting Multidrug‑Resistant Gram‑Positive Pathogens

Research groups developing next‑generation guanidine‑based antibiotics should procure the 4‑chloro isomer because it is the direct precursor for robenidine analogues with demonstrated MICs as low as 1.0 μg mL⁻¹ against MRSA [REFS‑1]. The 5‑chloro isomer leads to an entirely different product class (Etoricoxib impurities) and cannot substitute in this synthetic pathway [REFS‑2].

Fabrication of Polymer‑Film Fluorescent Sensors for Selective Pb²⁺ Detection in Acidic Effluents

Environmental analytical laboratories requiring low‑cost, selective Pb²⁺ sensors can utilise 2‑amino‑4‑chlorobenzaldehyde to construct polymer‑film probes that exhibit a concentration‑dependent fluorescent response with 1‑10 s response time [REFS‑1]. This functional application has not been demonstrated for any of the chlorine‑free or regioisomeric aminobenzaldehydes, making the 4‑Cl derivative the sole viable procurement choice for this purpose [REFS‑2].

Regioselective Friedländer Synthesis of 7‑Chloroquinoline Libraries for CNS‑Drug Discovery

Medicinal chemistry programmes targeting 7‑chloroquinoline scaffolds (e.g., antimalarial or anti‑glioblastoma agents) require the 4‑chloro ortho‑aminoaldehyde as the exclusive starting material to install chlorine at the 7‑position of the quinoline ring in a single step [REFS‑1]. Attempting to use 2‑amino‑5‑chlorobenzaldehyde would yield the 6‑chloro regioisomer, necessitating additional synthetic manipulation to achieve the desired substitution pattern [REFS‑2].

Academic and Industrial Laboratories Requiring a Shelf‑Stable ortho‑Aminoaldehyde for Multi‑Step Heterocyclic Synthesis

Core facilities and contract research organisations that maintain a stock of versatile ortho‑aminoaldehyde building blocks should select the 4‑chloro derivative in preference to 2‑aminobenzaldehyde because the former is stable under standard refrigerated storage (2‑8 °C, inert atmosphere) [REFS‑1], whereas the latter requires ‑20 °C storage and is prone to rapid polymerisation, risking project delays and additional purification costs [REFS‑2].

Technical Documentation Hub

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